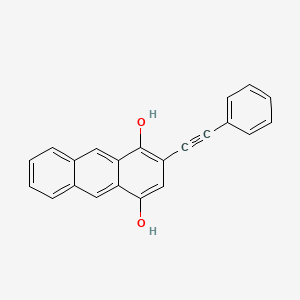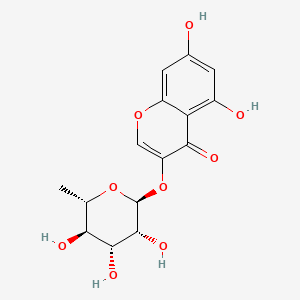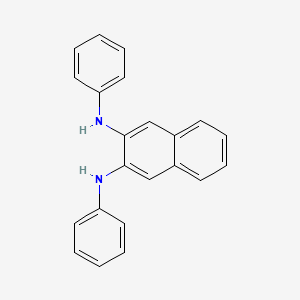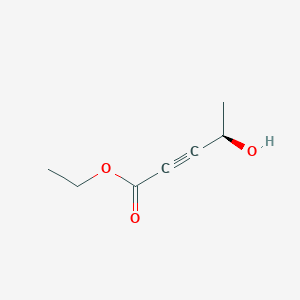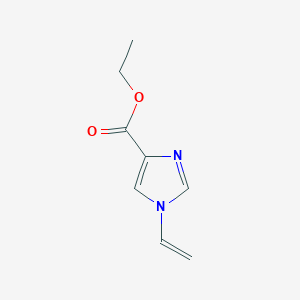![molecular formula C12H16O B14466878 {2-[(Butan-2-yl)oxy]ethenyl}benzene CAS No. 71680-29-0](/img/structure/B14466878.png)
{2-[(Butan-2-yl)oxy]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Butan-2-yl)oxy]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yloxy group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)oxy]ethenyl}benzene typically involves the reaction of a benzene derivative with butan-2-ol and an appropriate ethenylating agent. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the butan-2-yloxy group and the ethenyl group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Butan-2-yl)oxy]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted benzene derivatives.
Substitution: Produces halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
{2-[(Butan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-[(Butan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The benzene ring and its substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenyl group can undergo addition reactions, while the butan-2-yloxy group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
{2-[(Butan-2-yl)oxy]ethyl}benzene: Similar structure but with an ethyl group instead of an ethenyl group.
{2-[(Butan-2-yl)oxy]propyl}benzene: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
{2-[(Butan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both the butan-2-yloxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
71680-29-0 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-butan-2-yloxyethenylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clave InChI |
HVNNSSKFHAZEJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


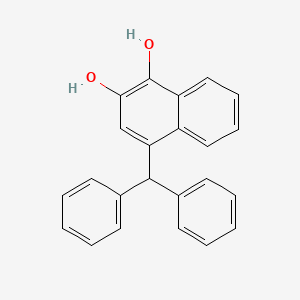
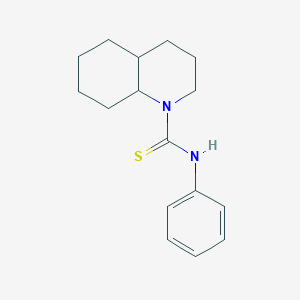
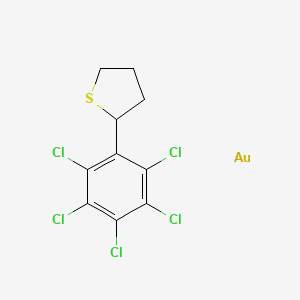
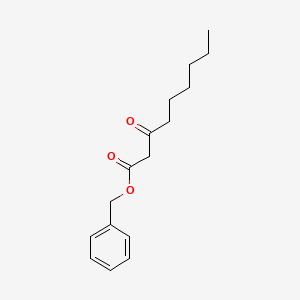
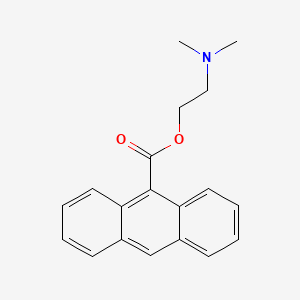
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

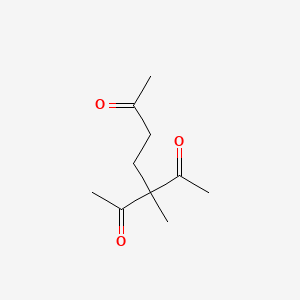
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
